molecular formula C8H3Cl3F3N B13698256 N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13698256
M. Wt: 276.5 g/mol
InChI Key: TWXNDPVFZBIRIJ-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound characterized by the presence of dichlorophenyl and trifluoroacetimidoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 3,4-dichloroaniline with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3,4-Dichloroaniline} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding amides and acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives such as nitro compounds.

    Reduction: Formation of reduced derivatives such as amines.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of both dichlorophenyl and trifluoroacetimidoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H3Cl3F3N

Molecular Weight

276.5 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H3Cl3F3N/c9-5-2-1-4(3-6(5)10)15-7(11)8(12,13)14/h1-3H

InChI Key

TWXNDPVFZBIRIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C(C(F)(F)F)Cl)Cl)Cl

Origin of Product

United States

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